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Executive Summary

GDC-0152 is a potent, synthetic small-molecule antagonist of Inhibitor of Apoptosis (IAP)

proteins, designed to mimic the N-terminal AVPI (Ala-Val-Pro-lle) motif of the endogenous
mitochondrial protein Smac/DIABLO.[1][2][3][4] By binding with high affinity to the Baculovirus
IAP Repeat (BIR) domains of XIAP, clAP1, clAP2, and ML-IAP, GDC-0152 liberates caspases
to execute apoptotic cell death.[1][2] This guide details the chemical identity, structural
pharmacophores, physicochemical properties, and mechanistic basis of GDC-0152 for
researchers in medicinal chemistry and oncology drug development.[1][2]

Chemical Identity & Structural Analysis[1][2][5][6][7]

GDC-0152 is a peptidomimetic scaffold engineered to improve upon the metabolic stability and
potency of endogenous Smac peptides. Its structure is defined by four distinct pharmacophoric
elements that correspond to the P1-P4 binding pockets of the IAP BIR domains.

Nomenclature and Identifiers[2]
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Parameter

Data

Common Name

GDC-0152

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-
(methylamino)propanoyl]amino]acetyl]-N-(4-
phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-

carboxamide

CAS Registry Number 873652-48-3
Molecular Formula C25H34N603S
Molecular Weight (Average) 498.64 g/mol
Monoisotopic Mass 498.2413 Da

SMILES (Canonical)

CC(=0)NC(=0)N2CCC[C@H]2C(=0)Nc3c(cace

ccc4)nns3

Structural Dissection (Pharmacophore Analysis)[1][2]

The high affinity of GDC-0152 (

< 50 nM for XIAP, clAP1/2) is driven by specific structural modifications to the native AVPI

tetrapeptide sequence.[1][2]

e P1 Residue (N-Methyl-L-Alanine):

o Structure: The N-terminal alanine is methylated.[1][2]

o Function: Mimics the Alanine of the AVPI motif. The N-methylation enhances proteolytic

stability against aminopeptidases and improves cell permeability without sacrificing the

critical hydrogen bond interaction with the Asp residue in the BIR3 binding pocket.

» P2 Residue (L-Cyclohexylglycine):

o Structure: A non-natural amino acid replacing Valine.[2]

o Function: The bulky cyclohexyl group fills the hydrophobic P2 pocket of the IAP protein

more effectively than the isopropyl group of Valine, increasing binding affinity through van

© 2026 BenchChem. All rights reserved.

2/10 Tech Support


https://www.benchchem.com/product/b8051015/docs?utm_src=pdf-body#technical-guide-chemical-structure-and-molecular-characterization-of-gdc-0152
https://www.caymanchem.com/product/17810/gdc-0152
https://www.medkoo.com/products/5480
https://www.caymanchem.com/product/17810/gdc-0152
https://www.medkoo.com/products/5480
https://www.medkoo.com/products/5480
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8051015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

der Waals interactions.
o P3 Residue (L-Proline):
o Structure: A central pyrrolidine ring.[2]

o Function: Maintains the precise conformational turn required to orient the P1 and P4
groups. It serves as the rigid scaffold core.

e P4 Residue (4-Phenyl-1,2,3-thiadiazole):
o Structure: A bioisosteric replacement for the Isoleucine side chain.

o Function: The thiadiazole ring acts as a rigid linker, while the phenyl ring engages in

stacking or hydrophobic interactions within the P4 pocket.[2] This moiety significantly
enhances potency compared to aliphatic chains.[2]

Physicochemical Profile

Understanding the physicochemical properties is critical for assay development and

formulation.
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Property Value | Characteristic Implication for Research

Excellent solubility for
Solubility (DMSO) > 50 mg/mL (> 100 mM) preparing high-concentration
stock solutions.[1][2]

Requires co-solvents or
. complexation (e.g.,
Solubility (Water) Insoluble )
cyclodextrins) for agueous

delivery.[1][2]

Alternative organic solvent if

Solubility (Ethanol) ~50 mg/mL (with sonication) ) o
DMSO is contraindicated.[1][2]

Moderate lipophilicity;
suggests good membrane

Lipophilicity (cLogP) ~3.4 permeability but potential for
non-specific binding in serum-
free assays.[1][2]

The N-terminal amine is
predominantly protonated at
pKa ~7.8 (Secondary amine) physiological pH, essential for
electrostatic interaction with
the IAP acidic groove.[1][2]

Visual check for purity;
) ) ) yellowing may indicate
Appearance White to off-white solid o ]
oxidation of the amine or

thiadiazole degradation.[2]

Mechanism of Action & Structural Basis

GDC-0152 functions as a "Smac Mimetic."[1][2][5][6][7] In healthy cells, IAP proteins inhibit
caspases to prevent accidental cell death. In cancer cells, IAPs are often overexpressed. GDC-
0152 competitively binds to the BIR domains of these IAPs, displacing the caspases and
leading to their activation.[2][3][4]

Signaling Pathway Diagram[1][2]
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Figure 1: Mechanism of Action. GDC-0152 binds IAPs, triggering clAP auto-ubiquitination and
releasing caspases to execute apoptosis.[1][2]

Binding Kinetics

¢ XIAP-BIR3:ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-
star-inserted">

nMLL][2][3][8]Io][10]
« CIAP1-BIR3:

nM
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e CIAP2-BIRS3:

nM

e ML-IAP-BIR:
nM

The compound induces the rapid degradation of clAP1 (within minutes to hours) in tumor cells,
which is a hallmark biomarker for target engagement.

Experimental Protocols
Preparation of Stock Solutions

Obijective: Create a stable 10 mM stock solution for in vitro assays.
e Weighing: Accurately weigh 5.0 mg of GDC-0152 powder.

o Calculation:

[e]

MW = 498.64 g/mol .[2][8][11][12]

[e]

Target Concentration = 10 mM (10 pmol/mL).[1][2]

o

Required Volume = Mass (mg) / [MW (mg/umol) x Conc (mM)][1][2]

[¢]

mL.[1][2]
» Solubilization: Add 1.0 mL of anhydrous DMSO (Grade >99.9%).
e Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

o Storage: Aliquot into light-protective tubes and store at -20°C (stable for 1 year) or -80°C
(stable for 2 years). Avoid repeated freeze-thaw cycles.[1][2]

Synthesis Workflow (Retrosynthetic Logic)

For researchers interested in the structural assembly or SAR (Structure-Activity Relationship)
expansion, the synthesis follows a convergent peptide coupling strategy.[1][2]
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Step 1: Amide Coupling
(EDC/HOAY)

Step 2: Peptide Coupling

Step 3: Final Coupling
N-Boc-L-Cyclohexylglycine & Deprotection GDC-0152

Click to download full resolution via product page

Figure 2: Modular synthesis workflow.[1][2] The scaffold is assembled C-terminus to N-terminus
using standard amide coupling reagents.[1][2]

Characterization Checklist

To validate the identity of GDC-0152 batches, ensure the following spectral features are
present:

e H NMR (DMSO-de): Look for the characteristic thiadiazole singlet (~9.0-9.5 ppm) and the N-
methyl doublet (~2.3-2.5 ppm).[1][2] The cyclohexyl protons will appear as a complex
multiplet in the 1.0-1.8 ppm range.

e LC-MS: A single peak with [M+H]* = 499.2.[1][2]

o Chiral Purity: Critical, as the stereochemistry at the alanine, cyclohexylglycine, and proline
centers (all S-configuration) is essential for binding.[1][2] Confirm using chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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